Product packaging for Isoxazolo[5,4-d]pyrimidin-3-amine(Cat. No.:CAS No. 1314966-39-6)

Isoxazolo[5,4-d]pyrimidin-3-amine

Cat. No.: B3390990
CAS No.: 1314966-39-6
M. Wt: 136.11 g/mol
InChI Key: REINGZOTPYBONL-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-d]pyrimidin-3-amine (CAS 1171935-86-6) is a chemical compound with a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol . It belongs to a class of fused heterocyclic compounds that are structurally similar to purine bases, a feature often associated with significant biological potential in medicinal chemistry . Researchers are interested in such scaffolds due to their wide range of reported activities. While specific mechanistic data for this amine derivative may be limited, compounds based on the isoxazolo[5,4-d]pyrimidine structure have been identified as key scaffolds in developing inhibitors for various enzymes and receptors implicated in disease pathways . These related compounds have shown promise in areas such as immunology, with some acting as immunosuppressive agents that inhibit lymphocyte proliferation, and in oncology, as inhibitors of kinase activity relevant to cancer cell growth and angiogenesis . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care, and store sealed in a dry, cool environment (recommended 2-8°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B3390990 Isoxazolo[5,4-d]pyrimidin-3-amine CAS No. 1314966-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[5,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REINGZOTPYBONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NOC2=NC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314966-39-6
Record name [1,2]oxazolo[5,4-d]pyrimidin-3-amine
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Advanced Synthetic Methodologies for Isoxazolo 5,4 D Pyrimidine Derivatives

Strategies for Isoxazole (B147169) Ring Construction within the Fused System

The formation of the isoxazole ring as a key step in constructing the isoxazolo[5,4-d]pyrimidine (B13100350) core often involves strategic cyclization reactions starting from appropriately functionalized pyrimidines.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of the isoxazolo[5,4-d]pyrimidine system. A prevalent method involves the condensation of hydroxylamine (B1172632) with a substituted pyrimidine (B1678525) precursor. For instance, the reaction of hydroxylamine with compounds like methylethoxymethylenemalononitrile can lead to the formation of 3-substituted 4-cyano-5-aminoisoxazoles. These intermediates are then poised for subsequent cyclization to form the pyrimidine ring. researchgate.net

Another key cyclocondensation strategy starts from 5-aminoisoxazole-4-carboxamides, which can be obtained through the reaction of N-hydroxyimidoyl chlorides with 2-cyanoacetamide (B1669375) in the presence of a base like sodium ethoxide. nih.gov These aminoisoxazole intermediates serve as versatile building blocks for the subsequent annulation of the pyrimidine ring. nih.gov

A notable example involves the synthesis of isoxazolo[5,4-d]pyrimidin-4-ols. This is achieved by the cyclization of 5-aminoisoxazole-4-carboxamides with ethyl trifluoroacetate (B77799) and sodium ethoxide. nih.gov The resulting pyrimidinols can be further functionalized.

Starting MaterialReagentsIntermediate/ProductReference
MethylethoxymethylenemalononitrileHydroxylamine4-cyano-5-aminoisoxazole researchgate.net
N-hydroxyimidoyl chlorides, 2-cyanoacetamideSodium ethoxide5-aminoisoxazole-4-carboxamides nih.gov
5-aminoisoxazole-4-carboxamidesEthyl trifluoroacetate, Sodium ethoxideIsoxazolo[5,4-d]pyrimidin-4-ols nih.gov

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex heterocyclic systems like isoxazolo[5,4-d]pyrimidines in a single pot. These reactions often proceed through a tandem sequence of events, creating multiple bonds in one operation.

One such strategy involves the microwave-assisted, one-pot tandem reaction of appropriate starting materials in water, which serves as a green solvent. This approach has been successfully employed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, a related heterocyclic system, highlighting the potential of MCRs in this area. nih.gov While the direct application to Isoxazolo[5,4-d]pyrimidin-3-amine is not explicitly detailed, the principle of combining multiple reactants to rapidly build the core structure is a key advantage. For instance, a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione/dimedone, and aromatic aldehydes has been used to synthesize related pyrimidine-fused systems. sharif.edu

Annulation of the Pyrimidine Moiety to the Isoxazole Core

An alternative and widely used synthetic strategy involves the construction of the pyrimidine ring onto a pre-functionalized isoxazole core. This approach allows for the introduction of diversity at various positions of the pyrimidine ring.

Intermolecular Cyclization Protocols

Intermolecular cyclization is a common method for forming the pyrimidine ring. This typically involves the reaction of a 5-aminoisoxazole derivative with a suitable C2 or C1-N-C1 synthon.

A classic example is the reaction of 3-substituted 4-cyano-5-aminoisoxazoles with ethyl orthoformate and acetic anhydride. researchgate.net This reaction forms an ethoxymethyleneamino intermediate, which upon treatment with an amine, undergoes cyclization to yield 4-amino- and substituted 4-aminoisoxazolo[5,4-d]pyrimidines. researchgate.net

Similarly, 5-amino-3-methylisoxazole (B44965) can react with α,β-unsaturated ketones to afford isoxazolo[5,4-b]pyridines, demonstrating the versatility of aminoisoxazoles in building fused heterocyclic systems. nih.gov Another approach involves the reaction of 5-aminoisoxazole-4-carboxylic acid esters with isocyanates in the presence of a catalyst to produce isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones. researchgate.net

Isoxazole PrecursorReagentsProductReference
4-cyano-5-aminoisoxazolesEthyl orthoformate, Acetic anhydride, Amine4-Aminoisoxazolo[5,4-d]pyrimidines researchgate.net
5-amino-3-methylisoxazoleα,β-unsaturated ketonesIsoxazolo[5,4-b]pyridines nih.gov
Ethyl 5-amino-3-methyl-4-isoxazole carboxylateAryl isocyanates, H3[PW12O40]Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones researchgate.net
5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrileTriethyl orthoformate, Methylamine7-methylamino-oxazolo[5,4-d]pyrimidine derivative mdpi.com

Intramolecular Cyclization Techniques

Intramolecular cyclization offers a powerful method for the regioselective formation of the pyrimidine ring. This strategy relies on having the necessary functional groups pre-installed on the isoxazole precursor in the correct orientation for ring closure.

One documented example, although leading to the isomeric isoxazolo[3,4-d]pyrimidine (B13110167) system, demonstrates the principle of intramolecular cyclization. Thermal cyclization of 4-azido-5-ethoxycarbonyl-2-(2'-hydroxyphenyl)pyrimidine in the solid state or in DMSO solution leads to the formation of an isoxazolo[3,4-d]pyrimidine derivative. mathnet.ru This highlights how a suitably placed azide (B81097) group can undergo cyclization to form the fused isoxazole ring.

A more direct approach to the isoxazolo[5,4-d]pyrimidine system involves the cyclization of intermediates derived from 5-aminoisoxazoles. For instance, an amide intermediate can be converted to its hydrochloride salt with triphosgene, which then undergoes cyclization. rhhz.net

Regioselective Functionalization and Derivatization

Once the isoxazolo[5,4-d]pyrimidine core is assembled, further functionalization is often necessary to explore structure-activity relationships and develop compounds with desired properties. Regioselectivity is a critical aspect of these transformations.

A common strategy involves the conversion of isoxazolo[5,4-d]pyrimidin-4-ols to the corresponding 4-chloro derivatives using reagents like phosphorus oxychloride (POCl3). nih.gov These chloro derivatives are versatile intermediates for nucleophilic aromatic substitution reactions. They can be reacted with various amines to introduce a wide range of substituents at the C4 position. nih.gov In cases where the desired substituent is sensitive to acidic conditions, an alternative approach is to convert the pyrimidinol to a mesylate, which also serves as a good leaving group for subsequent substitution reactions. nih.gov

Furthermore, Grignard reactions can be employed for the formation of C-C bonds. For example, a 4-chloroisoxazolo[5,4-d]pyrimidine (B3364081) can be reacted with a freshly prepared Grignard reagent to introduce alkyl or aryl groups at the C4 position. nih.govacs.org

The regioselective synthesis of various substituted isoxazolo[5,4-d]pyrimidines has been a key focus, with methods developed to control the position of substituents on the heterocyclic core. researchgate.net

PrecursorReagent(s)ProductReference
Isoxazolo[5,4-d]pyrimidin-4-olsPOCl34-Chloroisoxazolo[5,4-d]pyrimidines nih.gov
4-Chloroisoxazolo[5,4-d]pyrimidinesAmines4-Amino-substituted isoxazolo[5,4-d]pyrimidines nih.gov
Isoxazolo[5,4-d]pyrimidin-4-olsMesyl chloride4-Mesyloxy-isoxazolo[5,4-d]pyrimidines nih.gov
4-Chloroisoxazolo[5,4-d]pyrimidineGrignard reagent4-Alkyl/Aryl-isoxazolo[5,4-d]pyrimidines nih.govacs.org

Introduction of Substituents at Specific Ring Positions (e.g., C-3, C-4, C-6, C-7)

The functionalization of the isoxazolo[5,4-d]pyrimidine ring at various positions is crucial for tuning the biological activity of its derivatives.

C-3 Position: Substituents at the C-3 position are often introduced early in the synthetic sequence, starting from appropriately substituted aldehydes or acids. acs.org For instance, a multi-step synthesis can begin with commercially available acids or aldehydes which are then converted to oximes and subsequently to N-hydroxyimidoyl chlorides. acs.org These intermediates undergo cyclization with 2-cyanoacetamide to form a 5-aminoisoxazole-4-carboxamide, which already contains the desired C-3 substituent. acs.org

C-4 Position: The C-4 position is commonly modified in the final steps of the synthesis. A widely used method involves the conversion of an isoxazolo[5,4-d]pyrimidin-4-ol to a more reactive 4-chloro derivative using reagents like phosphorus oxychloride (POCl3). acs.org This chloro derivative then undergoes nucleophilic aromatic substitution with various amines to introduce a range of substituents at the C-4 position. acs.org In cases where the desired substituent is sensitive to acidic conditions, such as a Boc-protected piperidine, an alternative method using mesyl chloride to form a good leaving group is employed. acs.org A Grignard reaction has also been utilized to form a C-C bond at this position by reacting a 4-chloroisoxazolo[5,4-d]pyrimidine with a freshly prepared Grignard reagent. acs.orgnih.gov

C-6 Position: The introduction of substituents at the C-6 position can be achieved through various synthetic routes. For example, in the synthesis of certain 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines, the trifluoromethyl group is introduced during the second cyclization step using ethyl trifluoroacetate. acs.org

C-7 Position: The C-7 position is frequently functionalized by introducing various amino groups. This is typically achieved by reacting a suitable precursor, such as an imidate, with an appropriate amine. nih.govresearchgate.net The reaction of an intermediate like ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate with aliphatic amines leads to the formation of 7-aminooxazolo[5,4-d]pyrimidines. nih.govresearchgate.net The nature of the substituent at the C-7 position has been shown to be critical for the biological activity of these compounds. mdpi.com

Table 1: Methods for Introducing Substituents on the Isoxazolo[5,4-d]pyrimidine Ring
Ring PositionMethodologyKey Reagents/IntermediatesReference
C-3Multi-step synthesis starting from substituted aldehydes/acidsAldehydes, hydroxylamine, N-chlorosuccinimide, 2-cyanoacetamide acs.org
C-4Nucleophilic aromatic substitutionIsoxazolo[5,4-d]pyrimidin-4-ol, POCl3, various amines acs.org
Alternative leaving group formationMesyl chloride acs.org
Grignard reaction4-chloroisoxazolo[5,4-d]pyrimidine, Grignard reagent acs.orgnih.gov
C-6Cyclization with specific reagentsEthyl trifluoroacetate acs.org
C-7Reaction of an imidate with aminesEthyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate, aliphatic amines nih.govresearchgate.net

N-Alkylation and Acylation Strategies

N-alkylation is a key strategy for modifying the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. This reaction is typically performed as one of the final steps in the synthetic sequence. To achieve N-alkylation, the isoxazolo[5,4-d]pyrimidin-4(5H)-one core is reacted with various alkylating agents. To enhance the reaction efficiency, a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC) can be utilized. mdpi.com The use of potassium iodide is also reported to improve the reaction by converting the leaving group of the alkylating agent into a better one. mdpi.com

Acylation strategies have also been employed in the synthesis of isoxazolo[5,4-d]pyrimidine derivatives. For example, N-acylhydrazone derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized, demonstrating the applicability of acylation reactions to introduce specific functionalities. nih.gov

Modern Synthetic Techniques and Catalysis

The development of efficient and environmentally friendly synthetic methods is a continuous effort in organic chemistry.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique has been successfully applied to the synthesis of isoxazolo[5,4-b]pyridines through a one-pot tandem reaction in water, without the need for any additional reagents or catalysts. nih.gov This "green" synthetic protocol is particularly suitable for creating libraries of compounds for drug discovery. nih.gov The significant advantages of microwave-assisted synthesis include a drastic reduction in reaction times and an increase in reaction yields compared to conventional heating methods. nih.gov For instance, a reaction that traditionally required 24 hours could be completed in just 8 minutes under microwave irradiation, with yields increasing from the 42-55% range to 69-88%. nih.gov

Heterogeneous Catalysis in Isoxazolopyrimidine Synthesis

While specific examples of heterogeneous catalysis in the direct synthesis of the isoxazolo[5,4-d]pyrimidine ring system are not extensively detailed in the provided context, the principles of heterogeneous catalysis are widely applied in the synthesis of related heterocyclic systems. These catalysts, which are in a different phase from the reactants, offer advantages such as easy separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes. The synthesis of various pyrimidine derivatives often benefits from catalytic approaches. nih.gov

Reaction Mechanism Elucidation and Isomeric Transformations

A thorough understanding of reaction mechanisms and potential isomeric transformations is critical for controlling the outcome of a synthesis and for the unambiguous characterization of the products.

Investigation of Reaction Intermediates

The synthesis of 7-aminooxazolo[5,4-d]pyrimidines has been shown to proceed through labile intermediate amidines. nih.gov These intermediates are formed by the nucleophilic addition of an amine to a nitrile group on the precursor molecule. nih.gov In a subsequent step, an excess of a primary aliphatic amine can cause the removal of a protecting group and simultaneous cyclization to form the pyrimidine ring. nih.gov The reaction of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate yields an intermediate imidoester derivative, which then undergoes ring closure to form the oxazolo[5,4-d]pyrimidine (B1261902). mdpi.comnih.gov Theoretical studies have also been conducted to explain the preferential formation of certain isomers over others, considering the thermodynamic aspects of the reaction. nih.govresearchgate.net

2 Thermal and Photochemical Isomerization Studies (e.g., Isoxazolo to Oxazolo Systems)

The rearrangement of isoxazolo[5,4-d]pyrimidines to their corresponding oxazolo[5,4-d]pyrimidine isomers represents a key transformation in heterocyclic chemistry. These isomerization reactions can be induced by thermal or photochemical methods, often proceeding through distinct mechanistic pathways. While specific studies on the isomerization of this compound are not extensively documented in the reviewed literature, research on closely related isoxazolopyrimidine systems provides valuable insights into these processes.

Thermal isomerization, particularly through techniques like flash vacuum pyrolysis (FVP), has been shown to facilitate the conversion of isoxazolopyrimidines to oxazolopyrimidines. A notable example involves the thermal rearrangement of 3-phenylisoxazolo[4,5-d]pyrimidinones to 2-phenyloxazolo[4,5-d]pyrimidinones. This transformation underscores the general feasibility of converting the isoxazole ring within the fused heterocyclic system to an oxazole (B20620) ring under high-temperature conditions. The mechanism is believed to involve the homolytic cleavage of the weak N-O bond in the isoxazole ring, followed by a series of rearrangements to form the more thermodynamically stable oxazole ring.

Photochemical isomerization offers an alternative route for the isoxazole-to-oxazole rearrangement. The generally accepted mechanism for the photoisomerization of isoxazoles involves the initial absorption of UV light, leading to the homolytic cleavage of the N-O bond. Current time information in Bangalore, IN. This results in the formation of a transient acyl azirine intermediate. Current time information in Bangalore, IN. Subsequent rearrangement of this intermediate can lead to the formation of the corresponding oxazole. This photochemical pathway has been extensively studied for various isoxazole derivatives and is considered a viable method for achieving this type of isomerization. Current time information in Bangalore, IN.

While direct experimental data for the thermal and photochemical isomerization of this compound is not available in the cited literature, the established reactivity of related isoxazolopyrimidine systems suggests that such transformations are plausible. The table below summarizes the findings from related studies on different isoxazolopyrimidine isomers.

Table 1: Isomerization Studies of Related Isoxazolopyrimidine Systems

Starting MaterialConditionsProductReference
3-Phenylisoxazolo[4,5-d]pyrimidinoneFlash Vacuum Pyrolysis2-Phenyloxazolo[4,5-d]pyrimidinone researchgate.net

It is important to note that the specific substituents on the isoxazolo[5,4-d]pyrimidine core, such as the 3-amino group in the compound of interest, could influence the reaction conditions and the outcome of the isomerization. Further research is needed to explore the specific thermal and photochemical behavior of this compound and to fully elucidate the reaction pathways and product distributions.

Molecular Pharmacology and Biological Activity of Isoxazolo 5,4 D Pyrimidine Derivatives in Vitro and in Silico Characterization

Enzyme and Receptor Target Modulation

Derivatives of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold have demonstrated the ability to interact with and modulate the activity of several key biological targets. These interactions are fundamental to their therapeutic potential and have been characterized through a combination of in vitro biochemical assays and in silico computational modeling.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Its overexpression in various cancers is associated with a poor prognosis, making it a promising target for cancer immunotherapy. nih.govnih.gov A series of novel inhibitors based on the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold have been synthesized and evaluated for their ability to inhibit human IDO1 (hIDO1). nih.govnih.govresearchgate.net

Systematic investigation into the structure-activity relationships of these compounds has revealed that modifications at specific positions on the scaffold are crucial for inhibitory potency. For instance, the introduction of bulky substituents was found to be necessary for achieving significant IDO1 inhibition. nih.gov Specifically, derivatives featuring p-trifluoromethyl, p-cyclohexyl, or p-methoxycarbonyl substituted aniline (B41778) moieties demonstrated IC₅₀ values in the low micromolar range. nih.govnih.govresearchgate.net

Table 1: IDO1 Inhibitory Activity of Selected Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

Compound Substituent IDO1 IC₅₀ (µM)
15 Bulkier amine substituent 88
16 Aniline Weak inhibition
17 p-fluoroaniline Weak inhibition
20 p-methoxycarbonyl aniline Low micromolar
23 p-trifluoromethyl aniline Low micromolar
32 p-cyclohexyl aniline Low micromolar
39 p-methoxycarbonyl aniline Low micromolar

Data sourced from a study on novel IDO1 inhibitors with an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. nih.gov

A critical aspect of developing IDO1 inhibitors is ensuring selectivity over the other two tryptophan-catabolizing enzymes: indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). nih.gov Non-selective inhibition could lead to undesirable side effects, such as the toxic accumulation of tryptophan if both IDO1 and TDO are inhibited. nih.gov The synthesized isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were tested for their inhibitory activity against IDO2 and TDO and were found to be selective for hIDO1. nih.govnih.govresearchgate.net For comparison, the positive control, epacadostat, exhibited IC₅₀ values of 53 nM, 580 nM, and 9620 nM for IDO1, IDO2, and TDO, respectively. nih.gov This selectivity highlights the potential of the isoxazolo[5,4-d]pyrimidine scaffold for developing targeted immunomodulatory agents. nih.govnih.gov

The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling pathways in human cancer. nih.gov The Class I PI3K isoforms (α, β, γ, and δ) have distinct, non-redundant physiological roles, making isoform-selective inhibition a key strategy in drug development. nih.gov

PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the immune system. nih.gov Its constitutive activation is observed in many B-cell malignancies, leading to the approval of the PI3Kδ selective inhibitor, idelalisib. nih.gov While specific studies on isoxazolo[5,4-d]pyrimidin-3-amine's direct inhibition of PI3Kδ are not detailed in the provided context, the broader class of pyrimidine-based heterocycles, including pyrazolo[3,4-d]pyrimidines, have been investigated as kinase inhibitors. mdpi.comnih.gov The structural similarity suggests the potential for isoxazolo[5,4-d]pyrimidine derivatives to be designed as selective PI3Kδ inhibitors. The development of such inhibitors often involves targeting a "specificity pocket" within the enzyme's active site, with common motifs for PI3Kδ selectivity being 6,6 and 5,6-fused heterocyclic aromatic ring systems. nih.gov

Inhibiting receptor tyrosine kinase (RTK) signaling pathways has become a cornerstone of modern cancer therapy development. nih.gov Several oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to isoxazolo[5,4-d]pyrimidines, have been identified as potent inhibitors of various RTKs. mdpi.commdpi.comnih.gov

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key RTK involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR2 can therefore disrupt the blood supply to tumors. nih.gov In silico analysis and molecular docking studies have predicted that oxazolo[5,4-d]pyrimidine derivatives can bind to the active site of VEGFR2. mdpi.comnih.govresearchgate.net These studies suggest that the oxazolo[5,4-d]pyrimidine moiety can occupy the ATP binding site, forming hydrogen bonds with key amino acid residues like Cys919, Asp1046, and Glu885. nih.govmdpi.com

Experimental studies have confirmed these predictions, with certain 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines demonstrating potent inhibition of VEGFR2 kinase activity. mdpi.com For example, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine showed an IC₅₀ value of 0.33 µM against VEGFR2. mdpi.comresearchgate.net Furthermore, novel 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines have been designed as potential VEGFR2 inhibitors, with some derivatives exhibiting IC₅₀ values comparable to the reference drug tivozanib. nih.gov

Table 2: VEGFR2 Inhibitory Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound Derivative Type VEGFR2 IC₅₀ Reference Drug Reference Drug IC₅₀
5 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine 0.33 µM - -
3b 6-N-4-methylbenzyl-oxazolo[5,4-d]pyrimidin-7(6H)-imine Comparable to tivozanib Tivozanib Comparable to 3b
3h 6-N-2,4-dimethoxybenzyl-oxazolo[5,4-d]pyrimidin-7(6H)-imine Comparable to tivozanib Tivozanib Comparable to 3h

Data compiled from studies on oxazolo[5,4-d]pyrimidine derivatives as VEGFR2 inhibitors. mdpi.comnih.gov

Receptor Tyrosine Kinase (RTK) Inhibition

Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology. Bicyclic heteroaromatic compounds, including those with the isoxazolo[5,4-d]pyrimidine core, have been identified as inhibitors of the EGFR family of receptors. google.com These compounds are designed to compete with adenosine (B11128) triphosphate (ATP) at the kinase's binding site, thereby blocking the downstream signaling pathways that lead to mitogenesis. google.com Patent literature describes isoxazolo[5,4-d]pyrimidine derivatives as potent, reversible inhibitors of EGFR tyrosine kinase, with reported IC₅₀ values ranging from 5 picomolar to 10 micromolar in assays measuring the phosphorylation of EGFR substrates. google.comgoogle.com

In a specific study employing a scaffold-hopping strategy, researchers synthesized isoxazolo[5,4-d]pyrimidine derivatives to evaluate their EGFR inhibitory activity. sci-hub.sesci-hub.se While these compounds demonstrated inhibitory activity against wild-type EGFR (EGFR-WT) with submicromolar IC₅₀ values, their potency was significantly diminished against the clinically important L858R/T790M double mutant version of the enzyme. sci-hub.sesci-hub.se This suggests that while the isoxazolo[5,4-d]pyrimidine scaffold is a viable starting point for EGFR inhibitors, further structural modifications are necessary to achieve potent activity against resistance-conferring mutations. sci-hub.se

Aurora Kinase A (AURKA) Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase essential for mitotic progression, and its dysregulation is linked to various cancers. While pyrimidine-based compounds, in general, have been successfully developed as AURKA inhibitors, specific data on derivatives of the isoxazolo[5,4-d]pyrimidine core are not extensively reported in peer-reviewed literature. amazonaws.comresearchgate.net

However, research on the closely related oxazolo[5,4-d]pyrimidine scaffold has identified potent AURKA inhibitors. For instance, the derivative N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea was found to be an in vitro inhibitor of AURKA with an IC₅₀ value between 1 and 50 nM. This highlights the potential of fused pyrimidine (B1678525) heterocyclic systems to target this particular kinase, suggesting that the isoxazolo[5,4-d]pyrimidine scaffold may also warrant investigation for AURKA inhibition.

Toll-Like Receptor (TLR) Agonism (e.g., TLR7)

Toll-like receptors (TLRs) are key components of the innate immune system. TLR7, which recognizes single-stranded RNA, is a significant target for developing immunomodulatory therapies for viral infections and cancer. nih.govresearchgate.net A novel class of TLR7 agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold has been developed and characterized. nih.govacs.org These derivatives have demonstrated high selectivity for TLR7 over the closely related TLR8, with no activity observed in TLR8 assays. nih.govacs.org

Structure-activity relationship studies revealed that substituents at various positions on the scaffold are critical for potency. The best-in-class agonists from these studies exhibit potent activity with low micromolar effective concentrations (EC₅₀). nih.govresearchgate.net

CompoundDescriptionTLR7 Agonist Activity (EC₅₀)Reference
21a6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivative7.8 µM nih.govresearchgate.net
24aCyclopropyl (B3062369) derivative with a 3-methylpiperidine (B147322) substituent25.3 µM nih.gov

Adenosine Receptor and Adenosine Kinase Interactions

Given their structural similarity to purines, isoxazolo[5,4-d]pyrimidine derivatives have been investigated as potential purine (B94841) antagonists. researchgate.net Adenosine, a purine nucleoside, signals through its own family of receptors and is regulated by adenosine kinase. While direct binding data for isoxazolo[5,4-d]pyrimidines on adenosine receptors or adenosine kinase is limited, related heterocyclic systems have shown significant activity. For example, derivatives of the isomeric thiazolo[5,4-d]pyrimidine (B3050601) scaffold are known to be potent antagonists of adenosine A₂A receptors.

Interestingly, some TLR7 agonists are known to indirectly modulate adenosine receptor signaling pathways. acs.org This suggests a potential crosstalk between these systems, although it does not confirm a direct interaction of isoxazolo[5,4-d]pyrimidine derivatives with adenosine receptors. The development of these compounds as purine antagonists remains an area of interest. researchgate.net

Cellular Immunomodulatory Effects

The interaction of isoxazolo[5,4-d]pyrimidine derivatives with immune cells leads to significant downstream functional consequences, including the modulation of lymphocyte activity and the induction of signaling molecules like cytokines and chemokines.

Lymphocyte Proliferation Modulation (Immunosuppression and Immunostimulation)

The immunomodulatory properties of isoxazolopyrimidines have been demonstrated through their effects on lymphocyte proliferation. Studies on the related isomeric scaffold, isoxazolo[4,5-d]pyrimidine, have revealed compounds with dual effects. nih.gov In tests using mouse splenocytes stimulated with concanavalin (B7782731) A, one derivative was found to inhibit the proliferative response, indicating an immunosuppressive effect. nih.gov Conversely, another derivative from the same series stimulated splenocyte proliferation, demonstrating an immunostimulatory capacity. nih.gov This highlights the ability of the core isoxazolopyrimidine structure to serve as a foundation for developing agents that can either suppress or enhance immune cell activity, depending on the specific substitutions on the scaffold.

Cytokine and Chemokine Secretion Profiling (e.g., IL-1β, TNF-α)

The agonistic activity of isoxazolo[5,4-d]pyrimidine derivatives at TLR7 directly translates into the induction of a robust pro-inflammatory cytokine and chemokine response. nih.govresearchgate.net The potent TLR7 agonist, compound 21a, was shown to induce the secretion of several key immune mediators from human peripheral blood mononuclear cells. nih.govresearchgate.netresearchgate.net

The induced cytokines include Interleukin-1β (IL-1β), a pivotal pro-inflammatory cytokine; Tumor Necrosis Factor-α (TNF-α), which is central to systemic inflammation; Interleukin-12p70 (IL-12p70), which promotes T-cell expansion and IFN-gamma production; and Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. nih.govresearchgate.net Notably, the secretion of anti-inflammatory cytokines like IL-10 was not significantly increased. nih.gov This specific profile of cytokine release indicates a strong potential to modulate the immune response towards a Th1-biased, pro-inflammatory state. nih.gov

CompoundInduced Cytokines/ChemokinesCellular ContextReference
21aIL-1β, TNF-α, IL-12p70, IL-8Human Cytometric Bead Array nih.govresearchgate.netacs.orgresearchgate.net
24aIL-1β, TNF-α, IL-12p70, IL-8Human Cytometric Bead Array nih.gov

Antiviral Efficacy

Certain derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have demonstrated notable antiviral properties. Specifically, a series of 7-amino-oxazolo[5,4-d]pyrimidines were evaluated for their ability to inhibit the replication of Human Herpes Virus Type-1 (HHV-1). researchgate.netnih.govnih.gov In these studies, treatment of A-549 cells infected with HHV-1 with compounds designated as SCM5 and SCM9 resulted in significant reductions in viral yields. nih.gov Specifically, SCM5 led to a virus yield reduction of up to 3.5-log10, while SCM9 caused a 2.2-log10 decrease compared to the control. nih.gov This level of viral inactivation is considered significant under European standards. nih.gov While these findings highlight the potential of the broader class of oxazolo[5,4-d]pyrimidines as antiviral agents, specific IC50 values for these compounds were not provided in the referenced studies.

Neuromodulatory and Psychotropic Activities

While direct studies on isoxazolo[5,4-d]pyrimidine-3-amine derivatives are limited, research on structurally related isoxazolopyrimidines has indicated potential for neuromodulatory and psychotropic effects.

Research on isoxazolo[4,5-d]pyrimidine and isoxazolo[4,3-d]pyrimidine (B13109832) derivatives has revealed potential anxiolytic and antiserotonin activities. nih.govnih.gov Certain aryl derivatives of isoxazolo[4,5-d]pyrimidine demonstrated noteworthy anxiolytic effects when compared to diazepam. nih.gov Furthermore, specific isoxazolo[4,3-d]pyrimidine derivatives, namely compounds 14 and 16, were found to be active against both reserpine-induced hypothermia and m-CPP-induced hyperthermia, suggesting an interaction with serotonergic pathways. nih.gov

Direct evidence for the binding of isoxazolo[5,4-d]pyrimidine derivatives to GABAA, 5-HT1A, or SERT receptors is not available in the reviewed scientific literature. However, studies on the broader class of oxazolo[5,4-d]pyrimidines have demonstrated their ability to interact with other central nervous system receptors. For instance, certain derivatives have been identified as ligands for cannabinoid receptors (CB1 and CB2). nih.gov Notably, some compounds showed a strong and selective affinity for the CB2 receptor. nih.gov

Interactive Table: CB₂ Receptor Binding Affinity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound CB₂ Kᵢ (nM) CB₁/CB₂ Selectivity Index
2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine 27.5 >36

This table is populated with data from a study on oxazolo[5,4-d]pyrimidine derivatives and their affinity for cannabinoid receptors. nih.gov Data for GABAA, 5-HT1A, and SERT receptors for this specific scaffold were not found in the search results.

Fundamental Mechanisms of Cellular Action

The biological activities of isoxazolo[5,4-d]pyrimidine derivatives stem from their ability to interact with various cellular components and pathways. A significant mechanism of action for some of these compounds is the induction of apoptosis. researchgate.netnih.gov One derivative, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine, was identified as a potent activator of the caspase cascade in several human solid cancer cell lines. nih.gov

Interactive Table: Caspase Activation by an Isoxazolo[5,4-d]pyrimidine Derivative

Cell Line EC₅₀ (nM) for Caspase Activation
Breast Cancer T-47D 58-93
Hepatocellular Carcinoma SNU398 58-93
Colon Carcinoma HCT116 58-93

This table presents the half-maximal effective concentration (EC50) for caspase activation by N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine in various cancer cell lines. nih.gov

The pro-apoptotic activity of these compounds is further supported by the finding that certain 7-amino-oxazolo[5,4-d]pyrimidines can elicit cell signaling pathways that lead to apoptosis. researchgate.net In some instances, this is achieved through the complete blockage of the synthesis of anti-apoptotic proteins like BCL-2. nih.gov

Furthermore, the structural similarity of the isoxazolo[5,4-d]pyrimidine core to purine bases suggests that these compounds can act as antimetabolites, potentially interfering with nucleic acid synthesis. Another identified mechanism of action is the inhibition of key enzymes involved in cellular signaling, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. Molecular docking studies have indicated that the isoxazole (B147169) moiety of these derivatives can form hydrogen bonds with key amino acids in the hinge region of the kinase domain of VEGFR-2. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., ROS Generation, Mitochondrial Membrane Potential Alteration)

A key mechanism through which certain isoxazolo[5,4-d]pyrimidine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial function.

One study investigated a series of novel 3-phenylisoxazolo[5,4-d]pyrimidines. Among these, compound 10h demonstrated significant growth inhibitory effects against a panel of cancer cell lines. Further mechanistic studies revealed that the cytotoxic activity of compound 10h is linked to its ability to induce apoptosis. The pro-apoptotic mechanism involves an elevation in intracellular ROS levels, which in turn leads to an alteration of the mitochondrial membrane potential. This disruption of the mitochondrial integrity is a critical event in the intrinsic apoptotic pathway, ultimately leading to programmed cell death in cancer cells. rhhz.net

The induction of apoptosis by related heterocyclic compounds is also well-documented. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by generating ROS. This leads to a cascade of apoptotic events, including an increase in the subG1 (hypodiploid) cell population, a higher number of early apoptotic cells, activation of caspases-3/7, loss of mitochondrial membrane potential, and degradation of nuclear DNA. nih.gov Similarly, a pyrazolone-based derivative was found to induce apoptosis in human esophageal cancer cells through ROS generation and a caspase-dependent mitochondria-mediated pathway. nih.gov These findings in structurally related compounds provide a strong rationale for the observed pro-apoptotic effects of isoxazolo[5,4-d]pyrimidine derivatives.

The process of ROS-induced apoptosis is a complex cascade. An increase in ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. nih.gov This event, termed "ROS-induced ROS release" (RIRR), further amplifies oxidative stress. nih.gov The loss of mitochondrial membrane potential is a direct consequence of mPTP opening and results in the depletion of cellular ATP. nih.gov This energy crisis, coupled with the release of pro-apoptotic factors like cytochrome c from the mitochondria, activates caspase cascades that execute the final stages of apoptosis. nih.gov

Table 1: Apoptotic Activity of a 3-Phenylisoxazolo[5,4-d]pyrimidine Derivative

CompoundMechanism of ActionEffect on Cancer Cells
Compound 10h Elevation of intracellular ROS, Alteration of mitochondrial membrane potentialInduction of apoptosis

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR Pathway)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. capes.gov.brtbzmed.ac.ir Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. tbzmed.ac.ir Research has indicated that certain isoxazolo[5,4-d]pyrimidine derivatives can modulate this critical signaling cascade.

A study focused on the design and synthesis of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as potential PI3Kδ inhibitors. The class I PI3Ks are central components of the PI3K/Akt/mTOR pathway. rhhz.net Within this class, the p110δ isoform is expressed in various cell types and plays a role in cell survival and proliferation. nih.gov In this study, a series of 5-phenylurea derivatives of the isoxazolo[4,5-d]pyrimidine scaffold were synthesized and evaluated for their cytotoxic and PI3Kδ inhibitory activities. rhhz.net

Two compounds from this series, compound 20 and compound 21 , exhibited potent anti-proliferative activities against the BT-474 breast cancer cell line, with IC50 values of 1.565 µmol/L and 1.311 µmol/L, respectively. rhhz.net Furthermore, these compounds demonstrated significant inhibitory activity against PI3Kδ, with IC50 values of 0.286 µmol/L and 0.452 µmol/L, respectively. rhhz.net These findings suggest that the anti-cancer activity of these isoxazolo[4,5-d]pyrimidine derivatives could be mediated through the inhibition of the PI3K pathway. rhhz.net

The inhibition of the PI3K/mTOR pathway is a promising therapeutic strategy in various cancers. Dual inhibitors of PI3K and mTOR have shown profound effects on the growth and survival of cancer cells. capes.gov.br By targeting key nodes in this signaling network, isoxazolo[5,4-d]pyrimidine derivatives can disrupt the signals that promote cancer cell proliferation and survival, thereby contributing to their anti-tumor activity.

Table 2: PI3Kδ Inhibitory and Cytotoxic Activity of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives

CompoundPI3Kδ IC50 (µmol/L)BT-474 Cell Line IC50 (µmol/L)
Compound 20 0.2861.565
Compound 21 0.4521.311

Structure Activity Relationship Sar and Rational Drug Design Approaches

Identification of Pharmacophore Models and Key Structural Determinants

A pharmacophore model for this class of compounds generally consists of the central, planar isoxazolo[5,4-d]pyrimidine (B13100350) ring system, which often acts as a bioisostere of a purine (B94841) base, enabling it to interact with ATP-binding sites in kinases. nih.govnih.govmdpi.com The scaffold itself is crucial for establishing foundational interactions within the target protein.

Key structural determinants for biological activity are highly dependent on the specific target. For instance, in the context of VEGFR-2 inhibition, a common pharmacophoric model involves:

The isoxazolo[5,4-d]pyrimidine core acting as the hinge-binding moiety. mdpi.commdpi.com

An aromatic or heteroaromatic substituent at the C2-position, which can form critical interactions. mdpi.com

An amino-linked substituent at the C7-position, which often extends into a hydrophobic pocket of the kinase. mdpi.com

In some designs, the roles are reversed, with a linked isoxazole (B147169) moiety at the C2-position acting as the hinge-binding head, while the core scaffold provides structural support and interacts with other regions of the active site. mdpi.com The planarity of the fused ring system is a critical feature, facilitating insertion into the typically flat, aromatic-rich ATP binding cleft of kinases. nih.gov

Impact of Substituent Stereoelectronic Properties on Biological Potency and Selectivity

The electronic nature (electron-donating or -withdrawing) and steric bulk of substituents at various positions on the isoxazolo[5,4-d]pyrimidine scaffold profoundly influence the molecule's interaction with its biological target, thereby dictating its potency and selectivity.

The type of substituent introduced at key positions is a primary determinant of biological effect.

Aromatic and Heteroaromatic Substituents: For many targets, an aromatic substituent at the C2-position is more favorable than an aliphatic one. mdpi.com In a series of VEGFR2 inhibitors, compounds featuring an aromatic ring at C2 and an anilino moiety at C7 showed significant potency. mdpi.com Specifically, the introduction of electron-withdrawing groups like a trifluoromethyl (CF3) group or a chlorine (Cl) atom onto a phenyl ring at C2 was found to increase binding affinities for CB2 receptors. mdpi.com Conversely, introducing a nitro (NO2) group on the C2-phenyl ring was detrimental to antiproliferative activity. mdpi.com In other cases, a pharmacologically favorable isoxazole substituent at the C2 position has been a cornerstone of the design for potent anticancer agents. nih.govresearchgate.net For TLR7 agonists, a 4-fluorophenyl group at the C3 position resulted in a compound with an EC50 of 7.8 μM. nih.govacs.org

Aliphatic Substituents: Aliphatic groups, particularly at the C7 (or C4) position, play a crucial role in tuning activity and physical properties. In a series of CB2 receptor ligands, lipophilic piperazine (B1678402) substituents at C7, such as methylpiperazine and ethylpiperazine, enhanced binding affinity compared to more hydrophilic moieties. mdpi.com However, larger groups like propylpiperazine led to a decrease in affinity, suggesting steric limitations within the receptor's binding pocket. mdpi.com For TLR7 agonists, aliphatic rings at the C4 position were found to be critical; a 3-methylpiperidine (B147322) substituent was essential for potent activity, whereas an isobutylamine (B53898) at the same position rendered the compounds inactive. nih.govacs.org The length and functionality of aliphatic amino chains at C7 also significantly impact cytotoxic activity against cancer cell lines. mdpi.com For example, a derivative with a 3-(N,N-dimethylamino)propyl substituent was identified as the most potent against the HT29 colon cancer cell line. mdpi.comresearchgate.net

The specific location of a functional group on the heterocyclic core is as important as the group itself.

Position C2: This position is critical for interaction with many targets. As noted, aromatic substituents are often preferred here. mdpi.com For antiproliferative activity, a phenyl ring at C2 substituted with a 4-Cl atom or a methylpiperazine moiety was found to be beneficial. mdpi.com

Position C5: Substitution at this position can be influential. In one study, the presence of a methyl group at C5 was important for caspase activation, and its replacement with a hydrogen atom resulted in reduced activity. mdpi.com

Position C7 (or C4 on the pyrimidine (B1678525) ring): This position is a key vector for modifying selectivity and potency. For VEGFR2 inhibitors with an anilino moiety at C7, substituents at the para-position of the aniline (B41778) ring were more favorable than at other positions. mdpi.com For TLR7 agonists, the C4 position is the critical attachment point for various amines, with cyclic amines like 3-methylpiperidine showing the best results. nih.govacs.org For CB2 antagonists, piperazine-containing groups at C7 were shown to significantly improve binding affinity. mdpi.comnih.gov The introduction of benzylamino or phenylethylamino moieties at the C7 position, however, resulted in a loss of activity in HUVEC proliferation assays. mdpi.com

Scaffold Hopping and Hybridization Strategies in Drug Discovery

Scaffold hopping, a strategy to discover structurally novel compounds by modifying the central core of a known active molecule, has been effectively applied to the isoxazolo[5,4-d]pyrimidine system. nih.govnih.gov A prominent example is the design of these compounds as purine isosteres or analogues, where the oxazole-pyrimidine fused system mimics the natural purine structure of adenine (B156593) or guanine. nih.govnih.gov This bioisosteric replacement allows the compounds to function as antagonists or inhibitors of enzymes that process purines, such as kinases. nih.gov

A series of novel oxazolo[5,4-d]pyrimidines were explicitly designed as CB2 receptor neutral antagonists using a scaffold hopping strategy. nih.gov This approach led to the identification of potent and selective ligands. nih.gov

Hybridization strategies, which involve combining distinct pharmacophoric elements into a single molecule, are also prevalent. Many successful designs are characterized by the presence of a pharmacologically favorable isoxazole substituent at the C2 position, which is then linked to various aliphatic or aromatic amino chains at the C7 position of the core scaffold. nih.govmdpi.comresearchgate.net This modular approach allows for the optimization of interactions with different sub-pockets of a target's binding site.

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are indispensable tools for visualizing and understanding how these ligands interact with their biological targets at an atomic level.

Molecular docking simulations have provided significant insights into the binding modes of isoxazolo[5,4-d]pyrimidine derivatives.

VEGFR-2 Kinase: Docking studies of potent inhibitors revealed that the oxazolo[5,4-d]pyrimidine (B1261902) moiety positions itself in the ATP binding site. mdpi.com It typically forms two crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, such as the NH group of Lys-868 and the backbone NH of Asp-1046. mdpi.com Other studies have shown similar hinge-binding interactions with Glu917 and Cys919. mdpi.com In these models, the isoxazole moiety can serve as the hinge-binding head, while the substituent at position 7 occupies a hydrophobic region. mdpi.com

RET Kinase: In a related study on a pyrazolo[3,4-d]pyrimidine scaffold, the inclusion of an isoxazole moiety was shown through docking to provide an additional hydrogen bonding site with the amino acid Lys758, which improved binding affinity. nih.gov This highlights the general utility of the isoxazole group in forming key interactions.

These computational models are crucial for rationalizing observed SAR data and for guiding the prospective design of new, more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models quantify the impact of various physicochemical properties of molecules, such as their electronic, steric, and hydrophobic characteristics, on their ability to interact with a biological target. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design and optimization of more potent and selective drug candidates. nih.govresearchgate.net The process typically involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build and validate a predictive model. nih.govmdpi.com

In the context of heterocyclic compounds like Isoxazolo[5,4-d]pyrimidines, QSAR studies are instrumental in understanding the fine-tuned structural requirements for biological activity. For instance, in the development of selective Toll-Like Receptor 7 (TLR7) agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold, systematic structural modifications led to the identification of key determinants of potency. nih.gov While a formal QSAR model was not the primary output of this specific study, the structure-activity relationship data generated is precisely the type of information that fuels the development of such models.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to create contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.govresearchgate.net For example, a CoMFA study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors revealed that bulky groups at the R1 position could enhance inhibitory activity, while similar bulky groups at the R3 position were detrimental. nih.gov Such insights are crucial for guiding synthetic efforts toward more effective molecules.

Research Findings and Data

A study focused on developing selective TLR7 agonists using the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine core provides valuable SAR data that forms the foundation for QSAR analysis. nih.gov Researchers synthesized and evaluated a library of 45 compounds, leading to the discovery of derivatives with low micromolar potencies and high selectivity for TLR7 over TLR8. nih.gov The investigation revealed that the nature of the substituent at the C4 position of the isoxazolo[5,4-d]pyrimidine ring was critical for activity. nih.gov

Initial modifications involved attaching various substituted anilines to the C4 position. It was found that derivatives with an isobutylamine substituent at C4 were generally inactive or cytotoxic. nih.gov In contrast, replacing this with a 3-methylpiperidine ring resulted in compounds with potent TLR7 agonist activity, with EC₅₀ values ranging from 7.8 to 25.3 μM. nih.gov The best-in-class agonist from this series, compound 21a , demonstrated an EC₅₀ of 7.8 μM and was found to be non-cytotoxic. nih.gov

Further exploration showed that replacing the aromatic ring at C4 with aliphatic rings like cyclopropane (B1198618) could still retain activity. The cyclopropyl (B3062369) derivative 24a , which also featured a 3-methylpiperidine substituent, showed an EC₅₀ value of 25.3 μM on TLR7. nih.gov None of the active compounds showed any activity in the TLR8 assay, highlighting their selectivity. nih.gov

The table below summarizes the activity of key 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivatives as TLR7 agonists. nih.gov

CompoundSubstituent at C4TLR7 Agonist Activity (EC₅₀, μM)
21a3-Methylpiperidine7.8
24aCyclopropyl with 3-methylpiperidine25.3
-IsobutylamineInactive or Cytotoxic

To illustrate the statistical outputs of a typical 3D-QSAR study, the table below shows the results for a CoMFA model developed for a series of isoxazole derivatives targeting the farnesoid X receptor (FXR). nih.gov Such models are characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a robust and predictive model. nih.govnih.gov

Modelr²_predField Contribution (Steric)Field Contribution (Electrostatic)
CoMFA0.6640.9600.872--
CoMSIA0.7060.9690.866--

These statistical values demonstrate the model's ability to explain the variance in the data (r²) and to predict the activity of new compounds (q² and r²_pred). nih.gov The contour maps generated from such models would guide chemists to place bulky, electron-donating, or electron-withdrawing groups in specific regions of the molecule to enhance biological activity. nih.gov

Computational and Theoretical Chemistry in Isoxazolo 5,4 D Pyrimidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold. Theoretical research has been employed to elucidate the privileged formation of specific isomers during synthesis. For instance, studies on the synthesis of 7-aminooxazolo[5,4-d]pyrimidines have utilized theoretical calculations to explore the thermodynamic aspects of their formation over other possible isomers. researchgate.net

These computational studies can determine key parameters such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the reactivity of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding the nature of the non-covalent interactions that govern molecular recognition. By calculating the heats of formation (enthalpies), researchers can predict the most thermodynamically stable products in a reaction, aligning theoretical predictions with experimental observations. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic view of how isoxazolo[5,4-d]pyrimidine-based compounds interact with their biological targets over time. While direct MD simulation studies on isoxazolo[5,4-d]pyrimidin-3-amine are not extensively detailed in the provided literature, the methodology is widely applied to similar heterocyclic systems to understand the stability of ligand-protein complexes. researchgate.netekb.eg

MD simulations can assess the stability of binding modes predicted by molecular docking. By simulating the movement of atoms over a period, these simulations can confirm whether crucial interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. This provides a more realistic and rigorous evaluation of the compound's binding affinity and the conformational changes that may occur in both the ligand and the target protein upon binding. researchgate.net For example, in the study of related pyrimidine (B1678525) derivatives, MD simulations are used to analyze the stability of the compound within the active site of a target kinase. ekb.eg

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful strategies for identifying novel and potent isoxazolo[5,4-d]pyrimidine derivatives. nih.gov Researchers design focused libraries of compounds by making systematic modifications at various positions of the isoxazolo[5,4-d]pyrimidine scaffold. mdpi.comnih.gov These virtual libraries can then be screened against a specific biological target to prioritize compounds for synthesis and biological testing.

This approach has been successfully used in the discovery of inhibitors for various targets. For instance, in silico analysis of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives helped identify their potential inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.govnih.gov Similarly, a focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives was prepared to investigate the structure-activity relationship (SAR) for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. mdpi.com This computational pre-selection enhances the efficiency of the drug discovery process by focusing resources on the most promising candidates.

Table 1: Application of In Silico Screening in Isoxazolo[5,4-d]pyrimidine Research

ScaffoldTargetComputational ApproachResearch GoalReference
Oxazolo[5,4-d]pyrimidineVEGFR-2In silico analysis, Molecular DockingIdentification of potent anticancer agents researchgate.netnih.govnih.gov
Isoxazolo[5,4-d]pyrimidin-4(5H)-oneIDO1Virtual library design, SAR investigationDiscovery of selective immunomodulators mdpi.com
6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amineTLR7Library design, SAR studiesDevelopment of selective TLR7 agonists nih.gov
3-phenylisoxazolo[5,4-d]pyrimidineBET proteinsScaffold hybridization designDesign of new apoptosis-inducing agents nih.gov

Prediction of Conformational Preferences and Binding Modes

Molecular docking is a widely used computational technique to predict the preferred conformation of a ligand when it binds to a target protein and to elucidate the specific interactions that stabilize the complex. Numerous studies on isoxazolo[5,4-d]pyrimidine derivatives have utilized molecular docking to understand their mechanism of action at an atomic level. nih.govmdpi.com

For example, docking investigations of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives with the Factor Xa protein revealed key interactions, such as π-π stacking between the pyrimidone ring and a tyrosine residue, and hydrogen bonds with serine and tryptophan residues in the active site. nih.gov In the context of anticancer research, docking of oxazolo[5,4-d]pyrimidine derivatives into the ATP binding site of VEGFR-2 has been performed to assess their binding modes. researchgate.netnih.govnih.govmdpi.com These studies identified crucial hydrogen bonds between the heterocyclic core and key amino acids in the kinase hinge region, providing a rationale for the observed inhibitory activity. mdpi.com

The insights gained from these predictions are invaluable for structure-activity relationship (SAR) analysis and for the rational design of next-generation compounds with improved affinity and selectivity.

Table 2: Predicted Binding Modes of Isoxazolo[5,4-d]pyrimidine Derivatives from Docking Studies

Compound ClassTarget ProteinKey Predicted InteractionsInteracting ResiduesReference
Isoxazolo[5,4-d]pyrimidin-4(5H)-oneFactor Xaπ-π interaction, Hydrogen bondsTyr99, Ser214, Trp215 nih.gov
Oxazolo[5,4-d]pyrimidineVEGFR-2Hydrogen bondsGlu885, Cys919 (hinge region) mdpi.com
2,5,7-trisubstituted oxazolo[5,4-d]pyrimidinesVEGFR-2Hydrogen bondsLys-868, Asp-1046 mdpi.com
Pyrimidine derivativesCyclin-dependent kinase 2 (CDK2)Hydrogen bonds, Alkyl-pi interactionsTHR165, GLU12, LYS33, VAL63 nih.gov

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation Isoxazolo[5,4-d]pyrimidine (B13100350) Scaffolds

The development of novel isoxazolo[5,4-d]pyrimidine derivatives is an active area of research, with chemists devising sophisticated, multi-step synthetic pathways to generate focused libraries of compounds for biological screening. A primary strategy involves constructing the core scaffold from either a functionalized oxazole (B20620) or a pyrimidine (B1678525) building block. nih.gov

One common approach begins with the synthesis of 5-aminoisoxazole-4-carboxamides, which then undergo cyclization to form the isoxazolo[5,4-d]pyrimidin-4-ol core. mdpi.com This intermediate can be further modified, for instance, by conversion to a chloro derivative, which then allows for the introduction of various amine substituents at key positions. mdpi.com This methodology has been successfully employed to create extensive libraries of compounds, such as a series of 45 different 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines.

Researchers have also developed efficient syntheses for novel scaffolds like 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine, starting from N-Boc-piperidine-4-carboxylic acid. rhhz.net This route was used to prepare a series of 5-phenylurea derivatives for evaluation. rhhz.net Similarly, isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been designed and synthesized as potential antithrombotic agents and selective IDO1 inhibitors, often involving a 6- or 7-step synthetic procedure that allows for systematic investigation of structure-activity relationships (SAR). mdpi.comnih.gov These complex syntheses enable precise modifications at multiple positions around the central heterocyclic core, facilitating the fine-tuning of the molecule's pharmacological properties. mdpi.com

Exploration of Novel Therapeutic Targets and Modalities

The versatility of the isoxazolo[5,4-d]pyrimidine scaffold is reflected in the expanding range of biological targets and disease pathways being investigated. nih.gov Initially recognized for their structural similarity to purine (B94841) antimetabolites used in oncology, these compounds are now being explored for a variety of therapeutic applications. nih.gov

Key Therapeutic Targets for Isoxazolo[5,4-d]pyrimidine Derivatives:

Therapeutic TargetPotential ApplicationDerivative ClassKey Findings
Toll-Like Receptor 7 (TLR7) Immunotherapy (viral infections, cancer)6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amineActs as a selective agonist, inducing cytokine secretion and modulating the immune response.
Factor Xa (FXa) Antithrombotic TherapyIsoxazolo[5,4-d]pyrimidin-4(5H)-oneExhibits potent and selective inhibitory activity against FXa, demonstrating anticoagulant effects. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Cancer ImmunotherapyIsoxazolo[5,4-d]pyrimidin-4(5H)-oneShows selective inhibition of IDO1, a key enzyme in tumor immune escape, with low micromolar IC50 values. mdpi.com
VEGFR-2 Anti-angiogenic Cancer Therapy2,5,7-trisubstituted oxazolo[5,4-d]pyrimidinesPotently inhibits VEGFR2 kinase and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVEC). mdpi.com
Phosphoinositide 3-kinase delta (PI3Kδ) Cancer Therapy (e.g., breast cancer)3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidineShows potent anti-proliferative activity against breast cancer cell lines through the inhibition of PI3Kδ. rhhz.net

This expansion into immunomodulation and targeted cancer therapies highlights the scaffold's potential to address a wide range of pathological conditions beyond its initial applications. nih.gov Researchers are actively identifying new derivatives that can act as agonists or antagonists in crucial signaling pathways involved in the cell life cycle. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). insilico.com These computational tools offer the potential to dramatically accelerate the identification and optimization of new drug candidates by analyzing vast datasets to predict biological activity and other key properties. mdpi.com While the field is still emerging for the isoxazolo[5,4-d]pyrimidine class specifically, the foundational techniques are being applied, paving the way for future innovations.

Currently, in silico methods like molecular docking are widely used to investigate how isoxazolo[5,4-d]pyrimidine derivatives bind to their protein targets. nih.govnih.gov For example, docking studies of an antithrombotic derivative with the FXa protein revealed that the pyrimidone ring forms a crucial π-π interaction with a tyrosine residue, providing a structural basis for its activity. nih.gov

The next logical step, which is gaining traction in broader drug discovery, is the use of ML for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govyoutube.com QSAR models create a mathematical correlation between a compound's chemical structure and its biological activity. nih.govyoutube.com By training ML algorithms on existing screening data, researchers can build models that predict the activity of virtual compounds, allowing them to screen vast chemical spaces computationally before committing to costly and time-consuming laboratory synthesis. mdpi.comyoutube.com As more biological data for isoxazolo[5,4-d]pyrimidine derivatives becomes available, the development of robust QSAR and ML models will be crucial for guiding the design of more potent and selective inhibitors. nih.gov

Synergistic Approaches with Other Medicinal Chemistry Scaffolds

A promising strategy in medicinal chemistry involves the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of each component to achieve synergistic effects, improved target selectivity, or a multi-target mechanism of action.

The isoxazolo[5,4-d]pyrimidine scaffold is well-suited for such "molecular hybridization." Researchers have demonstrated the synthesis of various hybrid structures, such as:

Oxazolo[5,4-d]pyrimidine-based ureas and amides : These compounds were designed to combine the core scaffold with functionalities known to interact with kinase enzymes. mdpi.com

Isoxazole-substituted oxazolo[5,4-d]pyrimidines : The incorporation of an additional isoxazole (B147169) ring was explored as a strategy for developing potentially effective anticancer agents. mdpi.com

Fused Heterocyclic Systems : The isoxazole ring, a key component of the target scaffold, has been used as a starting point to synthesize related fused systems, such as isoxazolo[5,4-b]pyridines and pyrrolo[3,2-d]isoxazoles, to explore novel chemical space and biological activity. clockss.org

These studies represent a synergistic approach at the molecular level. By combining the isoxazolo[5,4-d]pyrimidine core with other biologically active fragments, chemists can create novel compounds with unique pharmacological profiles that may not be achievable with the single scaffold alone. mdpi.com This strategy of fragment linking and molecular fusion is an essential tool in the ongoing search for new therapeutic leads. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Isoxazolo[5,4-d]pyrimidin-3-amine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization reactions using amines or hydrazines under reflux conditions. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized via nucleophilic substitution with aryl halides in acetonitrile, followed by recrystallization . Key factors include solvent choice (e.g., dioxane for reflux stability), catalyst selection (e.g., Et₃N for deprotonation), and temperature control to avoid side reactions. Yield optimization may require varying stoichiometry or using ultrasonic irradiation to enhance reaction rates .
Reaction Condition Impact on Yield Reference
Reflux in dioxane60-75% yield
Ultrasonic irradiation85% yield (reduced time)

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at δ 2.3 ppm in ¹H NMR) .
  • IR Spectroscopy : Detect functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 151 for C₆H₆N₄O derivatives) .

Q. What purification techniques are most effective for isolating this compound derivatives?

  • Methodological Answer : Recrystallization from acetonitrile or ethanol is standard . For polar derivatives, column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Solvent-free conditions or membrane separation technologies may reduce byproduct formation .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with targeted bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize derivatives for synthesis. For example, modeling nucleophilic attack sites on the isoxazole ring can guide functionalization for improved binding affinity .

Q. How should researchers address contradictory bioactivity data in this compound studies?

  • Methodological Answer : Cross-validate assays using multiple models (e.g., in vitro cancer cell lines vs. sea urchin embryo assays ). For immunomodulatory activity, ensure standardized dosing and control for metabolic interference (e.g., hydrazide byproducts in thiosemicarbazide derivatives ). Statistical tools like ANOVA can isolate variables causing discrepancies.

Q. What strategies enable regioselective modification of the this compound core?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines) and directing groups (e.g., methyl at position 3) enhance selectivity. For instance, 3-methyl substitution directs electrophiles to the pyrimidine N-4 position, enabling controlled aryloxy/alkoxy functionalization .
Modification Site Reagent Regioselectivity
Pyrimidine N-4Aryl halides>90% with 3-methyl
Isoxazole C-5POCl₃Requires reflux

Q. How can factorial design optimize reaction parameters for this compound synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test temperature (80–110°C), solvent (dioxane vs. toluene), and catalyst (Et₃N vs. K₂CO₃). Response surface methodology (RSM) identifies interactions between variables, reducing experimental runs by 40% while maximizing yield .

Data Contradiction Analysis

  • Example : Conflicting antibacterial results in pyrazolo-pyrimidine derivatives may arise from assay sensitivity (e.g., Gram-positive vs. Gram-negative strains) or compound solubility. Mitigate by:
    • Standardizing MIC (Minimum Inhibitory Concentration) protocols.
    • Using DMSO controls to account for solvent effects.
    • Validating with time-kill kinetics studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.